2-Aminotridecane

Description

Context within Aliphatic Amine Chemistry

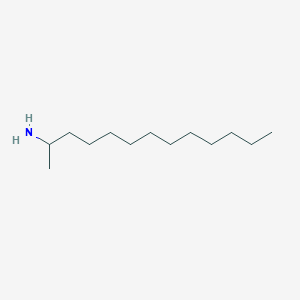

2-Aminotridecane, with the chemical formula C₁₃H₂₉N, is an organic compound classified as a primary aliphatic amine. smolecule.comontosight.ai This classification stems from the presence of an amino group (-NH₂) attached to a thirteen-carbon aliphatic chain. ontosight.aiunacademy.com In aliphatic amines, the nitrogen atom is bonded to at least one alkyl group and hydrogen atoms. unacademy.com Depending on the number of alkyl groups attached to the nitrogen, they are categorized as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N). britannica.com this compound is a primary amine as the amino group is bonded to one alkyl group (the tridecyl group) and two hydrogen atoms.

The defining characteristic of aliphatic amines is the lone pair of electrons on the nitrogen atom, which imparts basic properties to the molecule, making them weak bases. unacademy.comsdsu.edu In comparison to ammonia (B1221849), aliphatic amines are generally stronger bases due to the electron-donating nature of the alkyl groups, which increases the electron density on the nitrogen atom. ncert.nic.in The long, nonpolar hydrocarbon chain of this compound influences its physical properties, such as its solubility. Lower aliphatic amines tend to be soluble in water, but solubility decreases as the molar mass and the size of the hydrophobic alkyl part increase. ncert.nic.in Consequently, higher amines like this compound are essentially insoluble in water but soluble in organic solvents. ontosight.ai

The position of the amino group on the second carbon of the tridecane (B166401) chain distinguishes this compound from its isomers, such as 1-aminotridecane, and influences its reactivity and physical properties. smolecule.com The structure of amines is a somewhat flattened triangular pyramid with the nitrogen atom at the apex. britannica.com

Interdisciplinary Significance in Contemporary Research

The unique structural characteristics of this compound, particularly its long alkyl chain and the reactive amino group, have made it a compound of interest in various fields of contemporary research. ontosight.ai Its amphiphilic nature, arising from the combination of a hydrophilic amino head and a long hydrophobic tail, makes it a candidate for applications in material science and chemical biology. smolecule.com

In material science , this compound is being explored for the synthesis of functional materials. smolecule.com Researchers are investigating its use in creating self-assembled monolayers and liquid crystals. smolecule.com These materials have potential applications in the development of organic electronics and sensors. smolecule.com

In the realm of chemical biology , this compound serves as a tool for studying the intricate interactions between proteins and lipids within cell membranes. smolecule.com A comprehensive understanding of these interactions is crucial as they are fundamental to numerous cellular processes. smolecule.com

Furthermore, in environmental science , studies are underway to investigate the biodegradation of this compound by microorganisms. smolecule.com This research is important for understanding the environmental fate of the compound. smolecule.com The compound's long alkyl chain also makes it suitable for creating amphiphilic structures used in the formulation of detergents. ontosight.ai

Below is a table summarizing some of the key research applications of this compound:

| Research Area | Application of this compound | Potential Significance |

| Material Science | Synthesis of self-assembled monolayers and liquid crystals | Development of organic electronics and sensors. smolecule.com |

| Chemical Biology | Tool to study protein-lipid interactions in cell membranes | Understanding fundamental cellular processes. smolecule.com |

| Environmental Science | Biodegradation studies | Determining the environmental impact of the compound. smolecule.com |

| Formulation Chemistry | Creation of amphiphilic structures | Development of detergents. ontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

tridecan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29N/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h13H,3-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLHZVGJULAEJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880757 | |

| Record name | 1-methyldodecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13205-57-7 | |

| Record name | 2-Aminotridecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013205577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-methyldodecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemoenzymatic Routes to 2 Aminotridecane

Conventional Synthetic Pathways for 2-Aminotridecane

Traditional organic synthesis provides several reliable, albeit sometimes harsh, methods for the preparation of this compound. These pathways often involve multi-step sequences starting from readily available hydrocarbon feedstocks.

Direct Amination Approaches

Direct C-H amination involves the conversion of a carbon-hydrogen bond into a carbon-nitrogen bond in a single step. This approach is highly atom-economical as it avoids the need for pre-functionalized substrates. acs.org However, the direct amination of unactivated alkanes like tridecane (B166401) is exceptionally challenging due to the high bond dissociation energy of C-H bonds and the potential for multiple isomers. kaist.ac.kracs.org

Transition-metal catalysts are typically required to facilitate this transformation. acs.org The general reaction involves a metal catalyst that activates the C-H bond, followed by reaction with an aminating agent.

General Scheme for Direct C-H Amination:

R-H + "NH₂ Source" --(Catalyst)--> R-NH₂ + Byproduct

Challenges in applying this method for this compound synthesis include:

Low Reactivity: Alkanes are generally inert.

Regioselectivity: Statistically, a C-H bond at any of the 13 carbon atoms could react, leading to a complex mixture of aminotridecane isomers. Achieving selective amination at the C-2 position is a significant hurdle.

Catalyst Inhibition: The product amine can coordinate to the metal catalyst, leading to inhibition and low turnover numbers. kaist.ac.kr

While significant progress has been made in C-H amination, its application for the selective synthesis of a specific long-chain aliphatic amine like this compound from the parent alkane remains a developmental area. acs.org

Reduction of Nitriles to this compound Precursors

A more established and reliable route to primary amines is the reduction of nitriles. wikipedia.org For the synthesis of this compound, the required precursor would be 2-tridecanenitrile. However, the more common precursor for a primary amine is a terminal nitrile, which would yield a terminal amine. To obtain this compound via this route, a branched nitrile precursor is necessary, which can be synthesized from the corresponding alkyl halide.

The reduction of the nitrile's carbon-nitrogen triple bond to a primary amine can be accomplished using several powerful reducing agents. chemguide.co.uk

Key Reducing Agents for Nitrile Reduction:

| Reducing Agent | Conditions | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Typically in a dry, non-aqueous solvent like diethyl ether, followed by an aqueous or acidic workup. chemguide.co.ukstudymind.co.ukyoutube.com | A very powerful and effective, but non-selective and moisture-sensitive reagent. youtube.com |

| Catalytic Hydrogenation | Hydrogen gas (H₂) at elevated pressure and temperature with a metal catalyst (e.g., Raney Nickel, Platinum, Palladium). wikipedia.orgstudymind.co.uk | An economically viable method for large-scale production. Ammonia (B1221849) is often added to suppress the formation of secondary and tertiary amine byproducts. commonorganicchemistry.com |

| Borane Reagents (e.g., BH₃-THF) | Typically performed in a solvent like Tetrahydrofuran (THF) with heating. commonorganicchemistry.com | Offers a milder alternative to LiAlH₄. |

CH₃(CH₂)₁₀CH(CN)CH₃ (2-Tridecanenitrile) + 2 H₂ --(Catalyst)--> CH₃(CH₂)₁₀CH(NH₂)CH₃ (this compound)

This method is a robust pathway to primary amines, with the choice of reducing agent depending on the scale of the reaction and the presence of other functional groups in the molecule. wikipedia.orgcommonorganicchemistry.com

Amination of Alkene Substrates

Hydroamination, the direct addition of an N-H bond across a carbon-carbon double bond, is a highly atom-efficient method for synthesizing amines. nih.gov To produce this compound, this reaction would start from an alkene substrate, such as 1-tridecene or 2-tridecene.

The primary challenge in the hydroamination of terminal alkenes like 1-tridecene is controlling the regioselectivity. The reaction can yield either the branched Markovnikov product (this compound) or the linear anti-Markovnikov product (1-aminotridecane). nih.govacs.org

Regioselectivity in Hydroamination of 1-Tridecene:

Markovnikov Addition: The amino group adds to the more substituted carbon, yielding this compound. This is generally the favored outcome in many catalytic systems.

Anti-Markovnikov Addition: The amino group adds to the less substituted carbon, yielding 1-aminotridecane. Achieving this reversal of selectivity is a significant challenge in synthetic chemistry. nih.govuab.cat

Various metal-based catalysts (e.g., based on alkali metals, lanthanides, or transition metals) have been developed to control the outcome of this reaction. Formal hydroamination strategies, such as a one-pot oxidation followed by reductive amination, have also been developed to achieve anti-Markovnikov selectivity. acs.orgnih.govrsc.org

Reductive Amination Strategies

Reductive amination is one of the most versatile and widely used methods for synthesizing amines. wikipedia.org This reaction converts a carbonyl group (ketone or aldehyde) into an amine through an intermediate imine. libretexts.org To synthesize this compound, the starting carbonyl compound is 2-tridecanone, which reacts with ammonia.

The process typically occurs in a single pot ("one-pot" reaction) where the ketone and ammonia first form an imine intermediate, which is then reduced in situ to the final amine product. tandfonline.comtandfonline.com

Steps in Reductive Amination:

Imine Formation: 2-Tridecanone reacts with ammonia under weakly acidic conditions to form a hemiaminal, which then dehydrates to an imine.

Reduction: A reducing agent, present in the reaction mixture, reduces the imine's C=N double bond to form the C-N single bond of the amine.

A key advantage is the use of reducing agents that are selective for the imine over the ketone, allowing the reaction to be performed in one step. masterorganicchemistry.com

Common Reducing Agents for Reductive Amination:

| Reducing Agent | Characteristics |

| Sodium Cyanoborohydride (NaBH₃CN) | Mildly reactive and stable in weakly acidic conditions. Selectively reduces the protonated imine (iminium ion) much faster than the ketone. wikipedia.orgmasterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and effective reagent, often used as a less toxic alternative to NaBH₃CN. wikipedia.orgmasterorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Catalyst) | Can be used for direct reductive amination, where the catalyst facilitates both imine formation and its subsequent hydrogenation. wikipedia.org |

| Sodium Borohydride (NaBH₄) | Can reduce both ketones and imines. To achieve selectivity, the imine is often allowed to form completely before the reducing agent is added. wikipedia.org |

This strategy is highly effective for producing primary, secondary, and tertiary amines depending on the starting amine (ammonia, a primary amine, or a secondary amine, respectively). libretexts.orgorganicreactions.org

Hydroaminomethylation Followed by Hydrogenolysis

Hydroaminomethylation (HAM) is a tandem catalytic reaction that combines hydroformylation and reductive amination in a single step. acs.orgnih.gov It converts an alkene into a higher amine by adding a one-carbon unit (from CO/H₂) and an amino group. eurekaselect.com This process is highly atom-economical, starting from inexpensive alkenes. researchgate.netresearchgate.net

The reaction proceeds in three main stages:

Hydroformylation: The alkene reacts with syngas (a mixture of CO and H₂) in the presence of a catalyst (typically rhodium- or cobalt-based) to form an aldehyde. nih.gov For a terminal alkene like 1-dodecene, this produces a mixture of linear (tridecanal) and branched (2-methyldodecanal) aldehydes.

Condensation: The aldehyde intermediate reacts in situ with an amine to form an enamine or imine.

Hydrogenation: The enamine/imine intermediate is hydrogenated by the same catalyst to yield the final saturated amine. acs.org

The regioselectivity of the initial hydroformylation step is crucial and can be controlled by the choice of catalyst and ligands, often favoring the linear amine product. nih.govnih.govrsc.org Therefore, hydroaminomethylation of 1-dodecene would primarily yield 1-aminotridecane, not this compound.

To access primary amines, a common strategy involves using a protected form of ammonia, such as benzylamine, in the HAM step. The resulting N-benzylamine can then be deprotected via catalytic hydrogenolysis (e.g., using Pd/C) to yield the desired primary amine. researchgate.net

Sequential HAM/Hydrogenolysis:

Step 1 (HAM): Alkene + Benzylamine + CO/H₂ --(Rh catalyst)--> N-benzylalkylamine

Step 2 (Hydrogenolysis): N-benzylalkylamine + H₂ --(Pd/C)--> Primary Amine + Toluene

Biocatalytic Approaches for this compound and Analogues

Biocatalysis offers a green and highly selective alternative to conventional chemical synthesis. researchgate.net Enzymes can operate under mild conditions and exhibit excellent chemo-, regio-, and stereoselectivity, which is particularly valuable for producing chiral amines. semanticscholar.org

The two main classes of enzymes used for amine synthesis from ketones are transaminases and amine dehydrogenases. nih.gov

Transaminases (TAs): Also known as aminotransferases (ATAs), these enzymes catalyze the transfer of an amino group from an amine donor (like isopropylamine or alanine) to a carbonyl acceptor (a ketone or aldehyde). nih.govoup.com The reaction requires a pyridoxal-5'-phosphate (PLP) cofactor. oup.com To synthesize this compound, a transaminase would convert 2-tridecanone into the amine with high enantiomeric purity, yielding either the (R)- or (S)-enantiomer depending on the enzyme used. researchgate.net

Amine Dehydrogenases (AmDHs): These enzymes catalyze the reductive amination of a ketone using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the hydride source. nih.gov The cofactor must be regenerated in a parallel enzymatic reaction to make the process economically feasible. Protein engineering has been used to develop AmDHs with broad substrate scopes. nih.gov

Chemoenzymatic Cascades: These processes combine enzymatic reactions with chemical steps to create efficient, multi-step syntheses in a single pot. researchgate.net For example, a chemical catalyst could be used to produce a prochiral ketone from a biomass-derived starting material, which is then converted into a chiral amine by an immobilized transaminase in a subsequent step. oup.com Multi-enzyme cascades have also been designed for the direct synthesis of long-chain fatty amines from renewable triglycerides and oils. nih.gov

Enantioselective Synthesis of Chiral Amines

The creation of stereochemically defined centers is a cornerstone of modern organic synthesis. For chiral amines like this compound, enantioselective methods are paramount to obtaining the desired biologically active enantiomer. Biocatalysis has emerged as a powerful tool for achieving high enantioselectivity under mild reaction conditions.

One prominent biocatalytic approach is kinetic resolution . This technique involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For instance, a biocatalytic cascade employing an amine dehydrogenase (AmDH) and an alanine dehydrogenase (AlaDH) has been successfully used for the kinetic resolution of a variety of racemic amines to yield the corresponding (S)-amines with excellent enantioselectivity (>99% ee) mdpi.comresearchgate.net. While not specifically detailed for this compound, this methodology is applicable to a wide range of aliphatic amines. The AmDH catalyzes the oxidative deamination of one enantiomer, and the AlaDH facilitates cofactor recycling, driving the reaction to completion mdpi.com.

Another powerful strategy is asymmetric synthesis , where a prochiral precursor is converted directly into a single enantiomer of the product. This approach is highly atom-economical, with a theoretical yield of 100%. Enzymes such as transaminases and amine dehydrogenases are particularly well-suited for the asymmetric synthesis of chiral amines from their corresponding ketones.

Application of Transaminases in Amine Production

Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. This reaction can be employed for the asymmetric synthesis of chiral amines from prochiral ketones. The use of ω-transaminases is particularly advantageous as they can accept a broad range of non-natural substrates, including long-chain aliphatic ketones like 2-tridecanone, the precursor to this compound.

The key challenge in transaminase-catalyzed reactions is often the unfavorable reaction equilibrium. To overcome this, various strategies have been developed, such as using a large excess of the amino donor (e.g., isopropylamine or alanine), removing the ketone byproduct, or coupling the reaction with other enzymes in a cascade system to drive the equilibrium towards product formation. While specific data for the transaminase-mediated synthesis of this compound is not extensively reported, the successful application of transaminases for other long-chain aliphatic amines suggests its feasibility.

Role of Amine Dehydrogenases in Chiral Amine Synthesis

Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze the reversible reductive amination of ketones to chiral amines using a nicotinamide cofactor (NADH or NADPH). nih.gov They have emerged as highly efficient biocatalysts for the synthesis of enantiomerically pure amines, often exhibiting excellent stereoselectivity. nih.gov

Engineered AmDHs, derived from amino acid dehydrogenases, have demonstrated broad substrate scope, including the ability to convert various aliphatic ketones. rsc.orgmdpi.com The reaction proceeds with the direct incorporation of ammonia as the amino donor, making it a highly atom-efficient process. The required nicotinamide cofactor is typically regenerated in situ using a secondary enzyme such as formate dehydrogenase (FDH) or glucose dehydrogenase (GDH), which oxidizes a sacrificial co-substrate (e.g., formate or glucose). nih.gov This dual-enzyme system allows for the use of catalytic amounts of the expensive cofactor.

Studies have shown that AmDHs can perform the efficient amination of a range of diverse aromatic and aliphatic ketones with up to quantitative conversion and excellent enantioselectivity, typically affording the (R)-configured amines with more than 99% enantiomeric excess. nih.gov Although direct application on 2-tridecanone to produce (R)-2-aminotridecane is not explicitly detailed in the provided literature, the proven efficacy of AmDHs on other long-chain ketones strongly supports their potential for this transformation.

Table 1: Comparison of Transaminase and Amine Dehydrogenase for Chiral Amine Synthesis

| Feature | Transaminase (TA) | Amine Dehydrogenase (AmDH) |

| Reaction Type | Amino group transfer | Reductive amination |

| Amino Donor | Amine or amino acid (e.g., isopropylamine, alanine) | Ammonia |

| Cofactor | Pyridoxal-5'-phosphate (PLP) | NAD(P)H |

| Byproducts | Ketone from amino donor | Water |

| Stereoselectivity | Can be (R)- or (S)-selective depending on the enzyme | Typically (R)- or (S)-selective depending on the enzyme |

| Equilibrium | Often unfavorable, requires strategies to shift equilibrium | Favorable in the reductive direction |

Decarboxylation of Amino Acid Precursors

The synthesis of amines through the decarboxylation of amino acids is a well-established biological pathway and has been explored for chemical synthesis. This method involves the removal of a carboxyl group from an amino acid to yield the corresponding amine. While this approach is elegant in its simplicity, its application for the synthesis of this compound is contingent on the availability of a suitable precursor, namely 2-aminotetradecanoic acid. The feasibility of this route would depend on the efficient and selective synthesis of this specific long-chain amino acid.

Enzyme Cascade Systems for Enhanced Biocatalytic Processes

Enzyme cascade reactions, where multiple enzymatic steps are combined in a single pot, offer significant advantages in terms of process efficiency, reduced waste, and the ability to overcome unfavorable reaction equilibria. mdpi.comnih.gov These multi-enzyme systems mimic the efficiency of metabolic pathways found in nature.

For the production of this compound, several cascade designs can be envisioned. A common and effective cascade involves the coupling of an AmDH with a cofactor regenerating enzyme like FDH or GDH, as previously mentioned. nih.gov This system ensures a continuous supply of the reduced nicotinamide cofactor, which is essential for the reductive amination step.

Another potential cascade could involve a transaminase coupled with an enzyme to remove the ketone byproduct. For example, if L-alanine is used as the amino donor, the byproduct is pyruvate. Pyruvate can be removed by lactate dehydrogenase (LDH), which reduces it to lactate, thereby shifting the equilibrium of the transamination reaction towards the formation of this compound.

Furthermore, whole-cell biocatalysts co-expressing multiple enzymes can be employed to streamline the process and simplify catalyst preparation. For instance, a whole-cell system co-expressing an AmDH and an AlaDH has been shown to be highly effective for the kinetic resolution of racemic amines, overcoming substrate and product inhibition issues often encountered with purified enzymes. mdpi.comresearchgate.net

Derivatization Strategies for this compound and Analogues

Formation of Amide Derivatives

The primary amine functionality of this compound allows for a wide range of derivatization reactions, with the formation of amides being one of the most common and versatile transformations. Amide bond formation is a fundamental reaction in organic and medicinal chemistry. researchgate.netsphinxsai.com

Amides of this compound can be synthesized by reacting the amine with a carboxylic acid or its activated derivative, such as an acyl chloride or an acid anhydride (B1165640). sphinxsai.com Common coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct reaction between a carboxylic acid and this compound. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The general scheme for the synthesis of an amide derivative of this compound is as follows:

R-COOH + H₂N-CH(CH₃)(CH₂)₁₀CH₃ → R-CONH-CH(CH₃)(CH₂)₁₀CH₃ + H₂O

The properties of the resulting amide are determined by the nature of the "R" group from the carboxylic acid. This allows for the synthesis of a diverse library of this compound derivatives with tailored physical, chemical, and biological properties.

Functionalization of the Amino Group

The primary amino group of this compound serves as a versatile handle for a variety of chemical modifications, allowing for the introduction of diverse functional groups. A common and important functionalization is N-acylation, which involves the reaction of the amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent. This reaction forms an amide bond and can be used to append a wide range of moieties to the this compound backbone.

For instance, N-acylation with fatty acids or their derivatives can be used to synthesize N-acyl-2-aminotridecanes. These molecules exhibit interesting self-assembly properties and have potential applications as surfactants and in materials science. The choice of the acylating agent allows for the tuning of the physicochemical properties of the resulting molecule, such as its hydrophobicity and thermal stability.

| Acylating Agent | Functional Group Introduced | Potential Application |

| Fatty Acyl Chloride | Long-chain acyl group | Surfactants, self-assembling materials |

| Activated Amino Acid | Amino acid residue | Bio-inspired materials, drug delivery |

| Dicarboxylic Acid Derivative | Carboxyl-terminated acyl group | Building block for polymers and bolaamphiphiles |

Structural Modification for Amphiphilic Architectures

The long hydrophobic tridecyl chain of this compound makes it an excellent building block for the synthesis of various amphiphilic molecules. These molecules, which possess both hydrophilic and hydrophobic regions, can self-assemble in aqueous solution to form a variety of nanostructures, such as micelles and vesicles.

One strategy to create novel amphiphiles is the synthesis of gemini surfactants . These are composed of two hydrophobic tails and two hydrophilic head groups linked by a spacer. This compound can serve as the precursor to the hydrophobic portion of such molecules. For example, two molecules of this compound can be linked together through their amino groups by a hydrophilic spacer, followed by quaternization of the nitrogen atoms to create cationic head groups. The nature of the spacer and the counter-ions can be varied to fine-tune the aggregation behavior and surface activity of the resulting gemini surfactant.

Another class of amphiphilic structures that can be synthesized from this compound are bolaamphiphiles . These molecules are characterized by having hydrophilic head groups at both ends of a long hydrophobic chain. While this compound itself is a mono-functional amine, it can be used as a starting material to construct bolaamphiphiles. For instance, the amino group can be functionalized with a hydrophilic moiety, and then two of these functionalized molecules can be coupled together at the ends of their alkyl chains. Alternatively, a long-chain dicarboxylic acid could be reacted with two equivalents of this compound, followed by modification of a functional group on the tridecyl chain to introduce a second hydrophilic head.

| Amphiphilic Architecture | General Structure | Synthetic Strategy from this compound |

| Gemini Surfactant | Two hydrophobic tails, two hydrophilic heads, one spacer | Coupling of two this compound molecules via a hydrophilic spacer and quaternization of the amino groups. |

| Bolaamphiphile | One long hydrophobic chain with hydrophilic heads at both ends | Functionalization of the amino group followed by coupling of the alkyl chains, or reaction with a dicarboxylic acid and subsequent modification. |

Mechanistic Studies of 2 Aminotridecane Reactivity and Intermolecular Interactions

Fundamental Chemical Reactivity of the Secondary Amino Group

The chemical properties of 2-aminotridecane are predominantly dictated by the lone pair of electrons on its nitrogen atom. This feature makes the secondary amino group both basic and nucleophilic, enabling it to participate in a variety of chemical transformations. wikipedia.orglibretexts.org The presence of a methyl group and a long undecyl chain attached to the nitrogen-bearing carbon influences its reactivity through a combination of inductive effects and steric hindrance.

As a base, this compound readily reacts with acids to form the corresponding ammonium (B1175870) salts. wikipedia.orglumenlearning.com Its basicity is comparable to other simple alkyl amines, with pKa values for their conjugate acids typically falling in the 9.5 to 11.0 range. libretexts.org The electron-donating nature of the two alkyl groups (methyl and undecyl) attached to the alpha-carbon slightly increases the electron density on the nitrogen, enhancing its basicity compared to ammonia (B1221849).

As a nucleophile, the secondary amine can attack electron-deficient centers. studymind.co.uk However, its nucleophilicity is tempered by steric hindrance from the surrounding alkyl structure, which can be more significant than for a primary amine. masterorganicchemistry.com Key reactions stemming from the nucleophilic character of the secondary amino group include:

Acylation: In reactions with acyl chlorides or acid anhydrides, this compound forms N,N-disubstituted amides. This reaction proceeds via a nucleophilic acyl substitution mechanism. Unlike primary amines, the resulting amide is not susceptible to overacylation because it lacks a replaceable hydrogen atom on the nitrogen. lumenlearning.comlibretexts.org

Alkylation: this compound can be alkylated by reaction with alkyl halides. This nucleophilic substitution reaction yields a tertiary amine. The resulting tertiary amine can undergo further alkylation to form a positively charged quaternary ammonium salt. libretexts.orggeeksforgeeks.orgchemguide.co.uk

Reaction with Aldehydes and Ketones: Secondary amines react with aldehydes and ketones to form enamines. lumenlearning.com The reaction involves an initial nucleophilic attack on the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to yield the C=C double bond of the enamine. ucalgary.ca

Reaction with Nitrous Acid: The reaction of a secondary amine like this compound with nitrous acid (HNO₂) characteristically produces an N-nitrosamine, which is often an oily substance. slideshare.net

The following table summarizes the fundamental reactivity of the secondary amino group in this compound.

| Reaction Type | Reactant | Product Class | General Mechanism |

| Acylation | Acyl Chloride (R-COCl) | N,N-disubstituted Amide | Nucleophilic Acyl Substitution |

| Alkylation | Alkyl Halide (R-X) | Tertiary Amine / Quaternary Ammonium Salt | Nucleophilic Substitution (SN2) |

| Reaction with Ketone | Ketone (R₂C=O) | Enamine | Nucleophilic Addition followed by Dehydration |

| Reaction with Nitrous Acid | Nitrous Acid (HNO₂) | N-Nitrosamine | Electrophilic Substitution on Nitrogen |

**3.2. Computational Modeling of Molecular Interactions

Computational chemistry provides powerful tools for predicting and analyzing the interactions of this compound at a molecular level, offering insights that can guide experimental work.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. smolecule.com For this compound, docking simulations can be employed to investigate its potential interactions with biological targets such as enzymes or receptors. These simulations calculate the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand (this compound) and the target protein. The amphiphilic nature of this compound, with its long, nonpolar tridecyl tail and polar amino headgroup, suggests it could interact favorably with proteins that have hydrophobic pockets and specific hydrogen-bonding residues.

The table below illustrates the type of data generated from a hypothetical molecular docking study of this compound against a protein target.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Kinase A | -7.5 | Leu83, Val65 | Hydrophobic (with tridecyl chain) |

| Asp145 | Hydrogen Bond (with amino group) | ||

| Hypothetical GPCR B | -6.8 | Phe208, Trp212 | Hydrophobic (with tridecyl chain) |

| Glu112 | Ionic/H-Bond (with protonated amine) |

Beyond single-target docking, predictive algorithms utilize the structural and physicochemical properties of a molecule to forecast its likely biological targets or activities. These algorithms are often trained on large datasets of known compound-target interactions. For this compound, inputs for such algorithms would include its molecular weight, predicted partition coefficient (XlogP), and the presence of the secondary amine functional group. uni.lu Based on its structural similarity to other long-chain aliphatic amines, these algorithms might predict interactions with lipid-modifying enzymes, ion channels, or certain classes of receptors embedded in cell membranes.

Experimental Probing of Intermolecular Associations

Experimental studies validate and expand upon computational predictions, providing tangible evidence of how this compound interacts with complex biological systems and how its derivatives can form organized structures.

The study of interactions between proteins and lipids within cell membranes is crucial for understanding many cellular processes. This compound has been identified as a useful chemical tool for this purpose. smolecule.com Its amphiphilic structure allows it to insert into lipid bilayers, where the long tridecyl chain interacts with the hydrophobic lipid tails and the polar amino group is positioned near the polar head groups of the lipids. By introducing this molecule into a membrane system, researchers can observe how its presence perturbs the lipid environment and, consequently, affects the structure and function of membrane-associated proteins.

The unique structure of this compound makes it a valuable building block for the synthesis of functional materials capable of self-assembly, such as liquid crystals and self-assembled monolayers. smolecule.com The self-assembly process is driven by a balance of intermolecular forces. The long, flexible tridecyl chains interact through van der Waals forces, promoting ordered packing. The amino group serves as a reactive site for chemical modification, allowing for the attachment of different head groups that can direct the assembly process through hydrogen bonding, ionic interactions, or other specific recognition events. For instance, derivatization of the amine could lead to molecules that self-assemble at interfaces, forming highly ordered thin films with potential applications in sensors or organic electronics. smolecule.com

The following table outlines potential derivatives of this compound and their likely self-assembly characteristics.

| Derivative Class | Headgroup Modification | Primary Driving Force for Assembly | Potential Application |

| Amide Derivatives | Acylation with a carboxylic acid | Hydrogen bonding, van der Waals forces | Liquid Crystals |

| Quaternary Ammonium Salts | Exhaustive methylation | Ionic interactions, van der Waals forces | Antimicrobial Surfaces |

| Schiff Base Derivatives | Condensation with an aromatic aldehyde | π-π stacking, van der Waals forces | Organic Electronics |

Advanced Spectroscopic and Analytical Characterization of 2 Aminotridecane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. bhu.ac.in For 2-aminotridecane, both ¹H and ¹³C NMR provide critical data for confirming its carbon skeleton and the position of the amine group.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The protons on the long alkyl chain typically appear as a complex multiplet in the upfield region, while the protons closer to the electron-withdrawing amino group are shifted downfield. oregonstate.edu A key indicator is the methine proton (CH) at the C2 position, which is adjacent to the amino group and appears at a distinct chemical shift. libretexts.org The terminal methyl group (CH₃) at the end of the undecyl chain will present a triplet, and the methyl group at the C1 position will appear as a doublet due to coupling with the C2 proton.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. nih.gov For this compound, this would ideally show distinct signals for each of the 13 carbon atoms, though some of the central methylene (B1212753) carbons in the long chain may have very similar chemical shifts, leading to overlapping signals. The carbon atom bonded to the nitrogen (C2) will have a characteristic chemical shift that is significantly different from the other sp³ hybridized carbons in the alkyl chain.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~0.88 (t) | C13-H₃ |

| ~1.10 (d) | C1-H₃ |

| ~1.26 (m) | C4-C12-(CH₂)₉ |

| ~1.50 (m) | C3-H₂ |

| ~2.70 (m) | C2-H |

| Variable | NH₂ |

Note: This is a generalized prediction. Actual chemical shifts can vary based on the solvent and other experimental conditions. washington.edu

Advanced NMR Techniques for Conformational Studies

While 1D NMR provides primary structural information, advanced 2D NMR techniques are necessary to understand the conformational dynamics of a flexible molecule like this compound. numberanalytics.comslideshare.net

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons, confirming the connectivity of the alkyl chain. For instance, the signal for the C2 proton would show a correlation with the protons of the C1 methyl group and the C3 methylene group. numberanalytics.com

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. numberanalytics.com An HSQC spectrum of this compound would definitively assign each proton signal to its corresponding carbon atom in the ¹³C spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments can provide information about the spatial proximity of protons, which is crucial for determining the preferred conformations of the long alkyl chain in solution. researchgate.net

Diffusion Ordered Spectroscopy (DOSY): This technique separates the NMR signals of different species in a mixture based on their diffusion coefficients. researchgate.net For a pure sample of this compound, DOSY would show all proton signals aligned horizontally, indicating they belong to the same molecule.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are powerful methods for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. savemyexams.comlibretexts.orgazooptics.com

Vibrational Analysis for Functional Group Identification

The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of the primary amine and the long alkyl chain. nist.gov

N-H Stretching: Primary amines typically show two moderately weak absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.org

C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ range are characteristic of the C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in the alkyl chain.

N-H Bending: An N-H bending (scissoring) vibration is typically observed around 1590-1650 cm⁻¹. libretexts.org

C-N Stretching: The C-N stretching vibration appears in the fingerprint region, usually between 1000 and 1250 cm⁻¹, but can be difficult to assign definitively due to coupling with other vibrations.

| Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| N-H Asymmetric Stretch | 3300 - 3500 |

| N-H Symmetric Stretch | 3300 - 3500 |

| C-H Stretch (Alkyl) | 2850 - 2960 |

| N-H Bend (Scissoring) | 1590 - 1650 |

| C-N Stretch | 1000 - 1250 |

Source: Data compiled from general IR spectroscopy principles. libretexts.orgsavemyexams.com

Detection of Intermolecular Interactions

FTIR spectroscopy is also sensitive to intermolecular forces, particularly hydrogen bonding. wikipedia.org In a condensed phase (liquid or solid) sample of this compound, the N-H stretching bands are often broadened and shifted to lower frequencies compared to the gas phase. mdpi.com This is a direct consequence of intermolecular hydrogen bonding between the amino groups of adjacent molecules (N-H···N). The extent of this broadening and shifting can provide qualitative information about the strength and nature of these interactions. mdpi.com Advanced techniques like two-dimensional IR (2D-IR) spectroscopy could potentially be used to study the dynamics of these hydrogen-bonding networks in real-time. nih.gov

Mass Spectrometry (MS) for Molecular Identification and Purity Assessment

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. wikipedia.org

For this compound (molar mass: 199.38 g/mol ), the molecular ion peak (M⁺) would be expected at an m/z of 199. nist.gov According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with this compound. libretexts.org

The fragmentation pattern in the mass spectrum provides valuable structural information. chemguide.co.uk Aliphatic amines like this compound typically undergo a characteristic α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This is a dominant fragmentation pathway because it leads to the formation of a stable, resonance-stabilized iminium ion. libretexts.orgdocbrown.info

For this compound, α-cleavage can occur on either side of the C2 carbon:

Cleavage of the C1-C2 bond: This would result in the loss of a methyl radical (•CH₃, mass = 15) and the formation of a fragment ion with m/z = 184.

Cleavage of the C2-C3 bond: This is the more likely fragmentation pathway, involving the loss of an undecyl radical (•C₁₁H₂₃, mass = 155) and the formation of a highly stable iminium ion [CH₃CH=NH₂]⁺ with an m/z of 44. This peak is often the base peak (the most intense peak) in the mass spectrum of small 2-aminoalkanes. libretexts.orgdocbrown.info

Other fragment ions would arise from the further fragmentation of the long alkyl chain, typically resulting in a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 199 | [C₁₃H₂₉N]⁺ | Molecular Ion (M⁺) |

| 184 | [C₁₂H₂₆N]⁺ | M⁺ - •CH₃ (α-cleavage) |

| 44 | [C₂H₆N]⁺ | M⁺ - •C₁₁H₂₃ (α-cleavage) |

Note: The relative intensities of these fragments are crucial for confirming the structure.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). bioanalysis-zone.com Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can determine the 'exact mass' to several decimal places. bioanalysis-zone.com This precision allows for the determination of the elemental composition of a molecule from its measured mass. europa.eu

For this compound (C₁₃H₂₉N), HRMS is used to confirm its elemental formula. In electrospray ionization (ESI), the molecule is typically observed as the protonated species, [M+H]⁺. The ability of HRMS to distinguish between compounds with the same nominal mass but different elemental formulas is indispensable for confident identification, especially in complex samples where isobaric interferences are common. bioanalysis-zone.com The high mass accuracy, typically within 5 ppm, provides a stringent criterion for compound verification. europa.eu

Table 1: Elemental Composition and Exact Mass of Protonated this compound

| Species | Elemental Formula | Nominal Mass (Da) | Monoisotopic (Exact) Mass (Da) |

|---|---|---|---|

| This compound (Neutral) | C₁₃H₂₉N | 199 | 199.23000 |

| Protonated this compound | [C₁₃H₃₀N]⁺ | 200 | 200.23728 |

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to determine the structure of a molecule. wikipedia.org In an MS/MS experiment, ions of a specific m/z (precursor ions) are selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are mass-analyzed. nationalmaglab.org The fragmentation pattern provides a structural fingerprint of the precursor ion. unito.it

The analysis of this compound by MS/MS provides key structural information. The protonated molecule, m/z 200.2, is selected as the precursor ion. The primary fragmentation pathway for aliphatic amines involves cleavage of the carbon-carbon bond alpha to the nitrogen atom. For this compound, this results in two main fragmentation routes:

Loss of the C₁₁H₂₃ alkyl chain, leading to the formation of a stable iminium ion at m/z 44.05.

Cleavage resulting in the loss of a methyl group and the formation of an ion at m/z 184.22.

The characteristic neutral loss of ammonia (B1221849) (NH₃) from the precursor ion is also a common fragmentation pathway for primary amines, which would produce an ion at m/z 183.22. Analyzing these fragmentation pathways allows for the precise localization of the amino group on the tridecane (B166401) backbone. unito.it

Table 2: Predicted MS/MS Fragmentation of Protonated this compound ([C₁₃H₃₀N]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment Ion (m/z) | Fragmentation Pathway |

|---|---|---|---|---|

| 200.2 | [C₂H₆N]⁺ | C₁₁H₂₄ | 44.05 | α-cleavage |

| 200.2 | [C₁₂H₂₆N]⁺ | CH₄ | 184.22 | α-cleavage |

| 200.2 | [C₁₃H₂₇]⁺ | NH₃ | 183.22 | Loss of ammonia |

Hyphenated Analytical Techniques for Complex Systems

Hyphenated techniques combine a separation method with a detection method, offering enhanced analytical power for complex mixtures. nih.gov The on-line coupling of chromatography with spectroscopy is essential for separating an analyte from a matrix before its identification and quantification. saspublishers.comchemijournal.com For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most relevant hyphenated techniques. ijpsjournal.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. actascientific.com this compound is sufficiently volatile for GC analysis. The gas chromatograph separates it from other components in a mixture based on its boiling point and polarity. The separated compound then enters the mass spectrometer for detection and identification. For primary amines, derivatization is sometimes employed to improve chromatographic peak shape and thermal stability. actascientific.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for analyzing less volatile, polar, or thermally labile compounds. actascientific.com this compound can be analyzed directly using reverse-phase LC coupled with an ESI or atmospheric pressure chemical ionization (APCI) source, which efficiently ionizes the amine for MS detection. This technique is particularly powerful for analyzing this compound in biological fluids or environmental water samples with minimal sample preparation. nih.gov

Table 3: Application of Hyphenated Techniques for this compound Analysis

| Technique | Separation Principle | Detection Principle | Applicability to this compound |

|---|---|---|---|

| GC-MS | Separation based on volatility and interaction with a stationary phase. | Mass analysis of eluting compounds after ionization (typically Electron Ionization). | Suitable for volatile samples; provides structural information through characteristic fragmentation patterns. |

| LC-MS | Separation based on partitioning between a mobile and stationary phase. | Mass analysis after soft ionization (e.g., ESI), often yielding the molecular ion. | Ideal for non-volatile samples or complex liquid matrices; high sensitivity and specificity. |

Chemometric Approaches in Spectroscopic Data Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. spectroscopyonline.com When analyzing samples containing this compound using spectroscopic techniques like Near-Infrared (NIR) or Raman spectroscopy, large and complex datasets are often generated. spectroscopyonline.com Chemometric tools are essential for interpreting this data, for tasks such as classification, calibration, and pattern recognition. imeko.org

Principal Component Analysis (PCA): PCA is an unsupervised pattern recognition technique used for exploratory data analysis. imeko.org It can be applied to spectroscopic data from multiple samples to visualize clustering, identify outliers, or detect trends. For instance, PCA could differentiate between samples based on the presence or concentration of this compound or distinguish it from its isomers based on subtle differences in their spectral fingerprints. nih.gov

Partial Least Squares (PLS) Regression: PLS is a supervised method used to create calibration models that can predict the concentration of a component in a mixture from its spectrum. mdpi.com A PLS model could be developed to quantify this compound in a product by correlating the NIR spectral data with known concentrations from a set of calibration samples. mdpi.com

The application of chemometrics allows for rapid and non-destructive analysis, which is highly valuable in quality control and process monitoring environments where this compound might be a component. imeko.org

Table 4: Chemometric Methods in Spectroscopic Analysis of this compound

| Chemometric Method | Type | Purpose | Hypothetical Application for this compound |

|---|---|---|---|

| Principal Component Analysis (PCA) | Unsupervised | Data exploration, pattern recognition, outlier detection. | Classifying batches of a product based on NIR spectra to ensure consistency of this compound content. |

| Partial Least Squares (PLS) Regression | Supervised | Quantitative analysis, calibration modeling. | Developing a rapid NIR method to predict the concentration of this compound in a complex mixture. |

Compound List

Applications of 2 Aminotridecane in Functional Material Science

Design and Synthesis of Self-Assembled Monolayers

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies formed spontaneously on a substrate, and they offer a powerful method for tailoring surface properties. 2-Aminotridecane is a promising candidate for forming SAMs due to the strong interaction of its amine headgroup with various surfaces, including gold and silicon oxides. The long tridecyl chain contributes to the formation of a densely packed, ordered monolayer driven by van der Waals interactions.

The synthesis of this compound SAMs typically involves the immersion of a clean substrate into a dilute solution of the amine. The resulting monolayer's properties, such as thickness, packing density, and surface energy, are influenced by the solvent, concentration, and immersion time. The position of the amino group at the second carbon, as opposed to the terminal position in 1-aminotridecane, is expected to influence the tilt angle and packing of the alkyl chains, thereby affecting the final properties of the monolayer.

The characterization of these SAMs is crucial for understanding their structure and function. Techniques such as X-ray photoelectron spectroscopy (XPS) are used to confirm the chemical composition and bonding of the amine to the surface, while contact angle measurements provide information about the surface wettability. cmu.edu Ellipsometry can be employed to determine the thickness of the monolayer with high precision. researchgate.net While specific data for this compound is not abundant, studies on similar long-chain amines provide valuable insights into the expected characteristics.

| Functional Group | Substrate | Water Contact Angle (°) | Reference |

| 3-mercaptopropionic acid | Gold | < 10 | cmu.edu |

| 3-mercaptopropionic acid 2-ethylhexyl ester | Gold | ~ 75 | cmu.edu |

| Alkanethiols | Gold | ~ 110 | researchgate.net |

| Alkylamines | Gold | Not Specified |

This table presents contact angle data for various SAMs to illustrate the range of surface wettability achievable, providing context for the potential properties of this compound SAMs.

Development of Liquid Crystalline Materials

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, making them invaluable in display technologies and optical systems. The incorporation of long alkyl chains is a common strategy in the design of liquid crystalline materials. This compound can serve as a key component in the synthesis of such materials, particularly calamitic (rod-shaped) and ionic liquid crystals.

Furthermore, this compound can be protonated to form an ammonium (B1175870) cation, which can then be paired with various anions to create ionic liquid crystals (ILCs). The properties of these ILCs, such as their melting point and mesophase range, are highly dependent on the structure of both the cation and the anion, as well as the length of the alkyl chain. mdpi.com

| Compound Type | Key Structural Feature | Observed Mesophase | Reference |

| Benzoic acid derivative | Lateral substituent group | Nematic, Smectic | mdpi.com |

| Bent-shaped pyrimidine (B1678525) derivative | Cyano terminal group | Nematic | ajchem-a.com |

| Azo compound with thiadiazole unit | Methyl bromide reaction product | Not Specified | revistabionatura.com |

| Fluorinated 1,3-bis(oxadiazolyl)benzene | Perfluorocarbon chain | Monotropic | beilstein-journals.org |

This table showcases examples of how molecular structure influences the liquid crystalline properties of different compounds, providing a framework for understanding the potential of this compound in this field.

Integration into Organic Electronic Systems

Organic electronics is a rapidly growing field that utilizes carbon-based materials in electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs). Amines and their derivatives play a crucial role in these devices, often as components of the charge transport layers or as modifiers for electrode surfaces. This compound, with its long alkyl chain and functional amine group, has the potential to be integrated into these systems.

The amine group can be used to tune the work function of electrodes, facilitating charge injection or extraction. researchgate.net The long alkyl chain can enhance the solubility of organic semiconductors, enabling solution-based processing, and can also influence the morphology and molecular packing of the active layer, which is critical for efficient charge transport. sigmaaldrich.comosti.gov In OTFTs, amine-functionalized self-assembled monolayers can be used to treat the dielectric surface, reducing charge trapping and improving device performance. researchgate.net

While direct applications of this compound in organic electronics are still under exploration, the principles established with similar long-chain amines suggest its potential for creating more efficient and stable organic electronic devices.

| Device | Role of Amine-Containing Material | Performance Metric | Reference |

| p-i-n Perovskite Solar Cells | Electron transport layer additive | Improved efficiency and stability | researchgate.net |

| n-Channel Organic Transistors | Amine-tailed self-assembled monolayer | Electron mobility up to 5.35 cm²/Vs | researchgate.net |

| Organic Thin-Film Transistors | Semiconductor blend component | Hole mobility of 2.4 cm²/Vs | osti.gov |

| Phthalocyanine Thin-Film Transistors | Semiconductor in Fabry-Perot cavity | No significant influence on charge transport | rsc.org |

This table summarizes the performance of various organic electronic devices incorporating amine-functionalized materials, illustrating the potential impact of using this compound.

Fabrication of Advanced Sensor Platforms

The development of sensitive and selective chemical sensors is crucial for a wide range of applications, including environmental monitoring, medical diagnostics, and industrial process control. This compound can be utilized in the fabrication of advanced sensor platforms in several ways. The amine group can act as a recognition site for specific analytes through hydrogen bonding or acid-base interactions.

One approach involves the functionalization of nanomaterials, such as gold nanoparticles or graphene oxide, with this compound. mdpi.com This creates a high-surface-area sensing material with specific affinity for certain molecules. The long alkyl chain can also modulate the hydrophobicity of the sensor surface, which can enhance the selectivity for nonpolar analytes in aqueous environments.

Another strategy is to incorporate this compound into polymer matrices used as sensing layers. The presence of the amine can alter the polymer's response to analytes, leading to a detectable change in its optical or electrical properties. For instance, amine-functionalized materials have been successfully used in sensors for the detection of carbon dioxide and various volatile organic compounds. mdpi.comnih.gov

| Sensor Type | Analyte | Key Performance Characteristic | Reference |

| Lignin-based nanostructured sensor | Dimethylamine | Limit of detection ~440 ppb | mdpi.com |

| MOF-based optical fiber sensor | Carbon dioxide | Enhanced sensitivity in humid conditions | nih.gov |

| Porphyrin-based optical sensor | Triethylamine | Linear response from 0.1-1000 ppm | mdpi.com |

| Amine-intercalated layered thin films | Vapors | Tunable sensing properties | uni-muenchen.de |

This table highlights the performance of various amine-based sensors, demonstrating the potential of this compound in developing new sensing technologies.

Role as Building Blocks in Polymer and Nanomaterial Synthesis

The dual functionality of this compound makes it a valuable building block for the synthesis of novel polymers and nanomaterials. The primary amine group can participate in various polymerization reactions, such as the formation of polyamides and polyimides, or it can be used to initiate the polymerization of other monomers. The long tridecyl chain can be incorporated into the polymer backbone or as a side chain, imparting specific properties such as hydrophobicity, flexibility, and processability.

In the realm of nanomaterials, this compound can act as a surfactant or capping agent during the synthesis of nanoparticles. nih.gov The amine group coordinates to the surface of the growing nanoparticle, controlling its size and shape, while the long alkyl chain provides steric stabilization, preventing aggregation. This approach has been used to synthesize a variety of nanoparticles with well-defined morphologies and properties. The specific structure of this compound, with the amine at a secondary position, may offer unique control over the nanoparticle growth compared to terminal amines.

Utilization in Amphiphilic Formulations

The amphiphilic nature of this compound, arising from its hydrophilic amine head and a long hydrophobic alkyl tail, makes it an effective surfactant. When dispersed in a solvent, these molecules can self-assemble at interfaces, reducing surface tension. Above a certain concentration, known as the critical micelle concentration (CMC), they form aggregates called micelles. wikipedia.orgnih.gov

The CMC is a key parameter that characterizes the efficiency of a surfactant. It is influenced by factors such as the length of the hydrophobic chain, the nature of the headgroup, and the presence of electrolytes. researchgate.net The position of the amine group in this compound is expected to result in a different CMC value compared to its linear isomer, 1-aminotridecane, due to differences in the effective headgroup area and packing constraints within the micelle. These surfactant properties make this compound and its derivatives potentially useful in a variety of formulations, including detergents, emulsifiers, and drug delivery systems.

| Surfactant | Temperature (°C) | CMC (mol/L) | Method | Reference |

| Sodium Dodecyl Sulfate | 25 | 8 x 10⁻³ | Not Specified | wikipedia.org |

| Dodecyltrimethylammonium bromide | Not Specified | 0.016 | Not Specified | wikipedia.org |

| Cationic Gemini Surfactants | 298 K | Varies with chain length | Conductivity, Surface Tension | ekb.eg |

| Dodecyl pyrimidinum betaine | 30 | 0.925 x 10⁻³ | Surface Tension, Conductivity | researchgate.net |

This table provides CMC values for various surfactants, offering a comparative context for the potential surfactant properties of this compound.

Catalyst Ligand Design and Catalytic Activity Modulation

In the field of catalysis, ligands play a crucial role in controlling the activity and selectivity of metal catalysts. The amine group in this compound can act as a coordinating ligand for a variety of transition metals. Its use as an ancillary ligand in asymmetric catalysis is an area of growing interest. sigmaaldrich.comresearchgate.net The chiral center at the second carbon position of this compound can potentially be exploited to induce enantioselectivity in catalytic reactions.

Secondary amines, in general, have been successfully employed as ligands in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis. mdpi.comnih.gov The steric and electronic properties of the amine ligand can significantly influence the catalytic cycle, affecting the rates of oxidative addition, transmetalation, and reductive elimination. The bulky tridecyl group of this compound can create a specific steric environment around the metal center, which may lead to unique reactivity and selectivity compared to smaller amine ligands. The structure-activity relationship of different amine isomers in catalysis is an active area of research, and this compound provides an interesting case study for these investigations. jchemlett.com

| Catalytic System | Reaction Type | Key Finding | Reference |

| Polystyrene-Supported ADC Palladium Complexes | Sonogashira Cross-Coupling | High activity and reusability | mdpi.com |

| Ylide-Functionalized Phosphines with Palladium | Amination Reactions | High activity attributed to strong donor ability and agostic interactions | nih.gov |

| Pyridinium Amidate (PYA) Ligands with Palladium | Ketone α-arylation | Ligand modification enhances catalytic activity and selectivity | rsc.org |

| Nickel with Tailored Ancillary Ligands | C(sp²)-N/O Cross-Coupling | Enables challenging cross-coupling reactions at room temperature | dal.ca |

This table illustrates the impact of ligand design on the performance of various catalytic systems, highlighting the potential of this compound as a ligand.

Palladium-Based Catalysis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The ligands coordinated to the palladium center play a crucial role in the catalyst's activity, stability, and selectivity. Amines, particularly long-chain and sterically hindered amines, can act as effective ligands in these catalytic systems.

While specific studies detailing the application of this compound as a ligand in palladium-based catalysis are not readily found, the principles of catalyst design provide a framework for its potential role. The nitrogen atom of the amino group in this compound possesses a lone pair of electrons that can be donated to the palladium center, forming a metal-ligand bond. The bulky tridecyl group could, in theory, influence the steric environment around the palladium atom, which can be beneficial for certain catalytic transformations by promoting reductive elimination, a key step in many catalytic cycles.

For instance, in reactions like the Buchwald-Hartwig amination, which forms carbon-nitrogen bonds, bulky electron-rich phosphine (B1218219) ligands are commonly employed. It is conceivable that a chiral amine like this compound could be explored as a ligand, potentially influencing the enantioselectivity of certain reactions. However, without experimental data, its effectiveness compared to well-established phosphine or N-heterocyclic carbene (NHC) ligands remains speculative.

The closely related isomer, 1-aminotridecane (tridecylamine), has been mentioned as a ligand in the preparation of a palladium-based catalyst, specifically [PdCl2(TDA)2]. This indicates that long-chain amines can indeed be utilized in this context, although the difference in the position of the amino group (terminal in 1-aminotridecane versus on the second carbon in this compound) would likely lead to different steric and electronic properties of the resulting palladium complexes.

Bridging Ligands in Coordination Chemistry

In coordination chemistry, a bridging ligand is a ligand that connects two or more metal centers, leading to the formation of polynuclear complexes. These structures are of significant interest for their magnetic, electronic, and catalytic properties. The ability of a ligand to act as a bridge depends on several factors, including the presence of multiple donor sites, the flexibility of the ligand's backbone, and the coordination preferences of the metal ions.

This compound is a monodentate ligand, meaning it has only one donor atom (the nitrogen of the amino group). Typically, bridging ligands are polydentate, possessing at least two donor atoms that can coordinate to different metal centers. Therefore, a single molecule of this compound cannot act as a bridging ligand in the conventional sense.

However, it is possible for aminotridecane derivatives to be designed to function as bridging ligands. For example, if the tridecyl chain were functionalized to include another donor group, the resulting molecule could bridge two metal centers. Furthermore, in some crystal structures, intermolecular interactions, such as hydrogen bonding between the amino groups of two separate aminotridecane ligands coordinated to different metal centers, could create a "bridged" supramolecular assembly.

While there is no specific research found on this compound itself acting as a bridging ligand, the synthesis of alkylated 1,2,4-triazoles from its isomer, 1-aminotridecane, for use as bridging ligands in the preparation of polymeric 1-dimensional chains of iron(II) species has been reported. This demonstrates that long-chain amines can be precursors to molecules that do act as bridging ligands. The synthesis of such derivatives from this compound is theoretically possible and could lead to new coordination polymers with potentially interesting material properties.

Biological and Biomedical Research Investigations Involving 2 Aminotridecane

Exploration of Antimicrobial Properties and Mechanisms

Research into 2-aminotridecane has uncovered its potential as an antimicrobial agent, particularly through the investigation of its salts and derivatives. These studies form the basis for understanding its biological activity.

While direct and exhaustive mechanistic studies on this compound are not extensively detailed in the available literature, its structural characteristics—a long hydrophobic tridecyl chain and a hydrophilic amine group—are typical of amphipathic molecules known to target bacterial membranes. The primary hypothesized mechanism of action for such compounds is the disruption of the cell membrane's structural integrity. mdpi.com

Membrane Disruption: The hydrophobic nature of the long alkyl chain allows it to insert into the lipid bilayer of bacterial membranes. mdpi.com This insertion disrupts the packing of the phospholipid acyl chains, leading to increased membrane permeability. mdpi.comuq.edu.au The consequence of this disruption is the leakage of essential intracellular components, such as ions, metabolites, and even macromolecules like RNA and DNA, ultimately leading to cell death. mdpi.comfrontiersin.org This mode of action is common for many cationic antimicrobial agents, which interact with the negatively charged components of bacterial membranes. frontiersin.orgnih.gov The process can involve several stages, starting with electrostatic attraction, insertion into the bilayer, and the formation of pores or general destabilization of the membrane structure. mdpi.comfrontiersin.org

Metabolic Inhibition: A secondary or concurrent mechanism could involve the inhibition of key metabolic pathways. Perturbation of the cell membrane can disrupt the proton motive force, which is crucial for ATP synthesis and transport processes across the membrane. mdpi.comcreative-biolabs.com The inhibition of membrane-bound enzymes, including those involved in the electron transport chain, would severely impact cellular energy production. creative-biolabs.com Some antibacterial agents are known to cause a cascade of metabolic perturbations, including the disruption of central carbon metabolism and the tricarboxylic acid (TCA) cycle, which can contribute to bactericidal activity. frontiersin.orgmicrobialcell.com While not specifically demonstrated for this compound, this remains a plausible consequence of significant membrane damage.

The antimicrobial spectrum of this compound derivatives has been shown to include significant antifungal activity.

Antifungal Activity: Studies have specifically highlighted the antimycotic, or antifungal, properties of addition salts of this compound. scispace.comresearchgate.net For instance, the this compound salt of 2-chloronitrophenol was evaluated for its antifungal effects. nih.govnlk.cz Research has demonstrated the efficacy of these salts against various pathogenic fungi, including dermatophytes like those from the Trichophyton, Microsporum, and Epidermophyton genera. nih.gov The antimycotic effect of compounds such as this compound-undecylenate has also been noted for its potential to inhibit the oxidation processes in fungi. scispace.com

Table 1: Observed Antifungal Activity of a this compound Salt

| Fungal Genus | Activity Observed | Salt/Derivative Studied | Citation |

|---|---|---|---|

| Epidermophyton | Antifungal effect | This compound salt of 2-chloronitrophenol | nih.gov |

| Microsporum | Antifungal effect | This compound salt of 2-chloronitrophenol | nih.gov |

| Trichophyton | Antifungal effect | This compound salt of 2-chloronitrophenol | nih.gov |

Antiviral Activity: The potential for antiviral activity has been associated with certain derivatives. For example, This compound-2,4,5-trichlorophenolate (B12709945) is noted as having potential antiviral properties, among other biological activities. ontosight.ai However, detailed investigations specifically confirming and characterizing the antiviral efficacy and mechanism of this compound itself against specific viruses are not widely available in the current body of scientific literature. General research into other amine-containing compounds, such as aminoadamantane derivatives, has shown antiviral effects against viruses like SARS-CoV-2, suggesting a potential area for future investigation. nih.gov

Structure-activity relationship (SAR) studies help to elucidate which molecular features are critical for a compound's biological function. For antimicrobial agents, this often involves balancing hydrophobicity and cationicity to maximize efficacy against microbes while minimizing toxicity to host cells. mdpi.com

In the context of this compound, its structure is defined by two key features: the 13-carbon alkyl (tridecyl) chain and the primary amine group.

Hydrophobic Alkyl Chain: The long tridecyl chain imparts significant hydrophobicity to the molecule. In many classes of antimicrobial peptides and their synthetic mimics (peptoids), a long hydrophobic residue is crucial for potent activity. mdpi.comresearchgate.net This feature facilitates the partitioning of the molecule into the lipid bilayer of the bacterial membrane, which is a critical step for membrane disruption. mdpi.com Studies on other antimicrobial series show that the length of such alkyl chains is often directly correlated with antimicrobial potency, up to a certain point where toxicity or poor solubility becomes an issue. mdpi.com

Cationic Amine Group: The amine group is basic and will be protonated at physiological pH, conferring a positive charge to the molecule. This cationic nature is critical for the initial electrostatic interaction with the negatively charged components of bacterial and fungal cell surfaces, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. frontiersin.org

The combination of these two features in this compound makes it a classic amphipathic cation, a structural motif common to many membrane-active antimicrobial agents. mdpi.com SAR studies on related structures, such as 2-aminothiazoles, have shown that modifications to the amine position can significantly alter antimicrobial activity, highlighting the importance of this functional group. nih.govnih.gov

Peptoids, or poly-N-substituted glycines, are a class of peptide mimics that have gained attention as potential antimicrobial agents due to their resistance to proteolytic degradation. nih.gov Research into the design and synthesis of new antimicrobial peptoids has directly involved this compound as a key building block.

Table 2: Representative Use of 1-Aminotridecane in an Antimicrobial Peptoid

| Feature | Description | Role of this compound | Citation |

|---|---|---|---|

| Molecule Class | Peptoid (Peptide Mimic) | Building block for a submonomer | researchgate.netnih.gov |

| Incorporation | Used as a 1-aminotridecane submonomer | Provides a long hydrophobic side chain | researchgate.net |

| Observed Effect | Improved antimicrobial potency | The hydrophobic residue is critical for activity | researchgate.net |

| Example Sequence | K15 (NTri-Nae-NPea) | NTri (N-tridecylglycine) is derived from 1-aminotridecane | researchgate.net |

Role in Protein and Membrane Biology Research

The amphipathic structure of this compound makes it a relevant molecule for fundamental research in membrane biology, particularly for studying the interactions between lipids and proteins.

Protein-lipid interactions are fundamental to the structure and function of all biological membranes. wikipedia.orgnih.gov These interactions govern how membrane proteins are embedded and function within the lipid bilayer and how the physical state of lipids influences protein activity. wikipedia.orgnih.gov Amphipathic molecules like this compound can serve as tools to probe these interactions.

Due to its structure, this compound would be expected to insert into a lipid bilayer, with its hydrophobic tail buried within the membrane's core and its polar amine head group positioned at the lipid-water interface. harvard.edu The presence of such a molecule perturbs the local lipid environment. frontiersin.org This perturbation can affect the packing of nearby lipid chains and alter the physical properties of the membrane, such as its thickness and fluidity. harvard.edufrontiersin.org